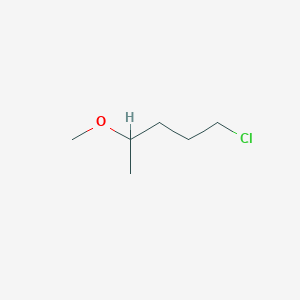

1-Chloro-4-methoxypentane

Description

Contextualization within Halogenated Ethers and Alkyl Halides

1-Chloro-4-methoxypentane is structurally classified as both an alkyl halide and a halogenated ether.

Alkyl Halides: Alkyl halides, also known as haloalkanes, are compounds in which one or more hydrogen atoms in an alkane have been replaced by a halogen atom—fluorine, chlorine, bromine, or iodine. allen.inbyjus.com These compounds are characterized by the general formula R-X, where R is an alkyl group and X is a halogen. chemistrytalk.org The bond between the carbon atom and the halogen atom is polar, with the carbon bearing a partial positive charge and the halogen a partial negative charge. ncert.nic.in This polarity makes alkyl halides reactive towards nucleophiles and bases, and they are widely used as starting materials for a variety of organic syntheses, frequently participating in nucleophilic substitution and elimination reactions. allen.inbyjus.comchemistrytalk.orgncert.nic.in this compound contains a primary alkyl chloride group, fitting this classification.

Halogenated Ethers: Ethers are a class of organic compounds with the general structure R-O-R', where R and R' are alkyl or aryl groups. byjus.comwikipedia.org When one or more hydrogen atoms on the alkyl or aryl groups are substituted by a halogen, the compound is known as a halogenated ether. wikipedia.org This class of compounds has diverse applications, for example, as anesthetics and in the manufacture of pesticides and polymers. wikipedia.orgwaterquality.gov.au The reactivity of halogenated ethers can be influenced by both the ether and the halogen functional groups. wikipedia.org For instance, the ether group can undergo cleavage under strong acidic conditions, while the halogenated alkyl portion can undergo substitution reactions. byjus.com The presence of both a methoxy (B1213986) group (-OCH₃) and a chlorine atom on the pentane (B18724) backbone firmly places this compound within this category.

Table 1: Compound Identification for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₃ClO | nih.govnist.govmolport.com |

| Molecular Weight | 136.62 g/mol | nih.govnist.govmolport.com |

| CAS Number | 84691-50-9 | nih.govmolport.comchemsrc.com |

| SMILES | CC(CCCCl)OC | nih.govmolport.com |

| InChIKey | UEXXIRFJXVFWTG-UHFFFAOYSA-N | nih.govnist.gov |

Significance in Contemporary Organic Chemistry Research

The significance of this compound in organic chemistry research stems primarily from its nature as a bifunctional molecule. The presence of two distinct reactive sites—the primary chloride and the secondary ether—allows for its potential use as a versatile building block in the synthesis of more complex molecules.

A key potential application is in the formation of organometallic reagents, specifically Grignard reagents. The alkyl chloride portion of the molecule can react with magnesium metal to form the corresponding Grignard reagent, (4-methoxypentyl)magnesium chloride. This transformation is a fundamental method for creating carbon-carbon bonds, a cornerstone of organic synthesis.

This utility is demonstrated by the closely related analogue, 1-chloro-4-methoxybutane (B125409). This compound is used to prepare its Grignard reagent, which serves as a crucial intermediate in the industrial synthesis of fluvoxamine, an antidepressant medication. google.com The synthesis involves the reaction of 1-chloro-4-methoxybutane with magnesium in a suitable solvent. google.com By analogy, this compound offers a pathway to a five-carbon chain with a protected hydroxyl group (in the form of the methoxy ether), which can be incorporated into a target molecule. The ether group is generally stable under the conditions required for Grignard formation, making this a selective and controlled reaction.

The dual functionality of this compound allows for sequential reactions. After the Grignard reagent has been used to form a new C-C bond, the ether group remains available for subsequent chemical modification, such as cleavage by strong acids to reveal a hydroxyl group. This latent functionality makes it a valuable synthon for chemists designing multi-step synthetic routes.

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 136.0654927 Da | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

84691-50-9 |

|---|---|

Molecular Formula |

C6H13ClO |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

1-chloro-4-methoxypentane |

InChI |

InChI=1S/C6H13ClO/c1-6(8-2)4-3-5-7/h6H,3-5H2,1-2H3 |

InChI Key |

UEXXIRFJXVFWTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCl)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 1 Chloro 4 Methoxypentane

Nucleophilic Substitution Reactions of 1-Chloro-4-methoxypentane

Nucleophilic substitution reactions are fundamental to the chemical behavior of this compound, involving the replacement of the chlorine atom (the leaving group) by a nucleophile. The predominant mechanism for this substitution can be influenced by several factors, including the nature of the nucleophile, the solvent, and the potential for intramolecular participation by the methoxy (B1213986) group.

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. In the case of this compound, this would involve the departure of the chloride ion to form a primary carbocation at the C1 position.

However, primary carbocations are inherently unstable. Therefore, a direct S(_N)1 reaction at the primary carbon of this compound is generally not favored under typical conditions. The stability of the carbocation intermediate is a critical factor for the feasibility of an S(_N)1 pathway.

A more plausible scenario for an S(_N)1-type mechanism involves the participation of the neighboring methoxy group. The oxygen atom of the methoxy group can act as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. This process, known as anchimeric assistance or neighboring group participation (NGP), leads to the formation of a cyclic oxonium ion intermediate. This intermediate is significantly more stable than a primary carbocation, thus providing a lower energy pathway for the reaction. The subsequent attack by an external nucleophile on this cyclic intermediate would then yield the final product. This pathway, while proceeding through a unimolecular rate-determining step, is mechanistically distinct from a classical S(_N)1 reaction due to the intramolecular assistance.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The reaction proceeds through a single transition state where the central carbon atom is pentacoordinate.

For this compound, being a primary alkyl halide, the S(_N)2 mechanism is generally expected to be the favored pathway for nucleophilic substitution, especially with strong nucleophiles in aprotic solvents. The carbon atom attached to the chlorine is relatively unhindered, allowing for the backside attack of a nucleophile.

The transition state in an S(_N)2 reaction of this compound would involve the partial formation of a bond between the incoming nucleophile and the C1 carbon, and the partial breaking of the C-Cl bond. The geometry around the C1 carbon would change from tetrahedral in the reactant to trigonal bipyramidal in the transition state, and then back to tetrahedral in the product.

A hallmark of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center. This is a direct consequence of the backside attack of the nucleophile, which approaches the electrophilic carbon from the side opposite to the leaving group. If the C1 carbon of this compound were a stereocenter (which it is not in this specific molecule, but the principle applies to analogous chiral primary halides), the reaction would proceed with a predictable inversion of configuration.

Steric hindrance plays a crucial role in S(_N)2 reactions. The rate of an S(_N)2 reaction is sensitive to the bulk of the substituents on the carbon atom undergoing substitution. As this compound is a primary alkyl halide, the steric hindrance at the C1 position is minimal, favoring the S(_N)2 pathway.

The likelihood of methoxyl participation to form a five-membered ring is high, as five- and six-membered rings are generally favored in cyclization reactions due to low ring strain.

In the context of this compound, the primary site for nucleophilic attack is the C1 carbon, which is bonded to the good leaving group, chlorine. In a direct S(_N)2 reaction, the nucleophile will exclusively attack this position.

However, if the reaction proceeds via the cyclic oxonium ion intermediate formed through methoxyl participation, there are two potential electrophilic sites for the external nucleophile to attack: the C1 and C4 carbons of the original pentane (B18724) chain. The regioselectivity of this second step would depend on the nature of the nucleophile and the reaction conditions. Attack at the less substituted C1 position is generally favored due to lower steric hindrance, which would lead to the formation of the "normal" substitution product. Attack at the C4 position would result in a rearranged product.

Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate both the carbocation intermediate in an S(_N)1 reaction and the nucleophile. For an S(_N)1-type reaction involving NGP, polar protic solvents would stabilize the forming oxonium ion intermediate and the departing chloride ion, thus favoring this pathway. For an S(_N)2 reaction, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) are capable of solvating cations but are less effective at solvating anions (including many nucleophiles). This leaves the nucleophile relatively "naked" and more reactive, thus generally favoring S(_N)2 reactions.

Comparative Reactivity Studies with Analogous Alkyl Halides

To understand the reactivity of this compound, it is useful to compare it with other analogous primary alkyl halides. The rate of nucleophilic substitution and elimination reactions is influenced by factors such as the nature of the leaving group, the structure of the alkyl group, and steric hindrance.

This compound is a primary alkyl halide. Its reactivity can be compared to simpler primary alkyl halides like 1-chloropentane (B165111) and more sterically hindered primary alkyl halides like 1-chloro-4-methylpentane.

| Compound | Structure | Leaving Group | Steric Hindrance at α-carbon | Expected Relative Reactivity in SN2 | Expected Relative Reactivity in E2 |

| This compound | CH₃OCH(CH₃)CH₂CH₂CH₂Cl | Cl | Low | Moderate | Moderate |

| 1-Chloropentane | CH₃CH₂CH₂CH₂CH₂Cl | Cl | Low | High | Low |

| 1-Chloro-4-methylpentane | (CH₃)₂CHCH₂CH₂CH₂Cl | Cl | Low | Moderate | Moderate |

In SN2 reactions, which are common for primary alkyl halides, the rate is sensitive to steric hindrance around the electrophilic carbon. Since this compound has a relatively unhindered primary chloride, it is expected to undergo SN2 reactions readily. The presence of the methoxy group at the C4 position is unlikely to cause significant steric hindrance at the C1 position.

For E2 reactions, the presence of β-hydrogens is a prerequisite. In this compound, there are hydrogens on the C2 carbon that can be abstracted by a base. The rate of E2 reactions for primary alkyl halides is generally slower than for secondary or tertiary halides but can be significant with a strong, bulky base.

Other Transformation Pathways of Chloroalkoxy Compounds

The presence of both a chloroalkane and an ether functional group within the same molecule, as seen in this compound, gives rise to distinct and competing reactivity pathways. The following sections explore two such significant transformations: the formation of organometallic compounds and the cleavage of the ether linkage under specific conditions.

Organometallic Reagent Formation (e.g., Grignard Reagents)

The conversion of an alkyl halide to a Grignard reagent is a fundamental transformation in organic synthesis, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This reaction involves the oxidative insertion of magnesium metal into the carbon-halogen bond. chemguide.co.uk For this compound, this process would yield (4-methoxypentan-1-yl)magnesium chloride.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for solvating and stabilizing the resulting organomagnesium species. youtube.com The mechanism is understood to proceed through a single electron transfer (SET) from the magnesium surface to the alkyl halide, generating a radical anion that fragments into an alkyl radical and a halide ion. A second electron transfer or radical coupling event then forms the final Grignard reagent. organic-chemistry.org

A key consideration for bifunctional molecules like this compound is the potential for intramolecular side reactions. The newly formed carbanionic center could, in principle, attack another part of the molecule. However, the 1,4-relationship between the chloro group and the methoxy group makes significant intramolecular reactions, such as the formation of a five-membered cyclobutane (B1203170) ring via ether cleavage, less likely under standard Grignard formation conditions. The primary expected product is the linear Grignard reagent.

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Halide Substrate | This compound | Source of the carbanionic carbon. |

| Metal | Magnesium turnings | Reacts with the alkyl halide to form the organometallic reagent. |

| Solvent | Anhydrous Diethyl Ether or THF | Solvates and stabilizes the Grignard reagent through coordination. chemguide.co.uk |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |

| Initiation | Iodine crystal, 1,2-dibromoethane | Activates the magnesium surface by removing the passivating oxide layer. |

Cleavage Reactions (e.g., Ether Cleavage under Specific Conditions)

While ethers are generally noted for their chemical stability and are often used as solvents, the carbon-oxygen bond can be cleaved under harsh, acidic conditions. libretexts.orgorganicchemistrytutor.com The most effective reagents for this transformation are strong hydrohalic acids, specifically hydrobromic acid (HBr) and hydriodic acid (HI). transformationtutoring.comjove.com Hydrochloric acid (HCl) is typically not reactive enough to cleave unstrained ethers. libretexts.org

The reaction mechanism for the cleavage of this compound would begin with the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). transformationtutoring.com This is followed by a nucleophilic substitution reaction. Since the ether links a methyl group and a secondary alkyl group (the 4-chloropentyl chain), the reaction proceeds via an SN2 mechanism. libretexts.org The halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom, which is the methyl carbon. libretexts.orglibretexts.org

This regioselective attack results in the formation of a methyl halide (methyl bromide or methyl iodide) and 4-chloropentan-1-ol. The primary carbon-chlorine bond at the other end of the molecule is generally stable under these conditions and does not participate in the reaction. If an excess of the hydrohalic acid is used, the resulting alcohol (4-chloropentan-1-ol) can undergo a subsequent substitution reaction to form 1,4-dihalopentane, though this requires more forcing conditions.

| Ether Substrate | Reagent | Mechanism | Cleavage Products |

|---|---|---|---|

| Ethyl isopropyl ether | HBr | SN2 | Bromoethane + Isopropyl alcohol libretexts.org |

| tert-Butyl methyl ether | HI | SN1 | tert-Butyl iodide + Methanol |

| Anisole (Methyl phenyl ether) | HI | SN2 | Methyl iodide + Phenol |

| This compound | HI or HBr | SN2 | Methyl halide + 4-Chloropentan-1-ol |

Advanced Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism involves a detailed, step-by-step description of how reactants are converted into products. For an alkyl halide like 1-Chloro-4-methoxypentane, typical reactions include nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. Determining the operative mechanism is crucial for controlling reaction outcomes.

Reaction intermediates are transient species that exist for a short duration during the conversion of reactants to products. Their detection and characterization provide direct evidence for a proposed reaction pathway.

For this compound, a primary alkyl halide, an SN2 mechanism is generally expected, which proceeds without an intermediate. However, under specific conditions (e.g., a non-nucleophilic, ionizing solvent), an SN1 or E1 pathway could be induced. These pathways would proceed through a carbocation intermediate. The primary carbocation that would form from the cleavage of the C-Cl bond would be inherently unstable. However, it is possible that a hydride shift could occur to form a more stable secondary carbocation at the carbon bearing the methoxy (B1213986) group, which could be stabilized by resonance from the oxygen atom.

Potential Intermediates in Reactions of this compound:

Primary Carbocation: CH3-CH(OCH3)-CH2-CH2-CH2+ (unlikely to be stable)

Secondary Carbocation (after hydride shift): CH3-C+(OCH3)-CH2-CH2-CH3 (stabilized by the adjacent methoxy group)

Detecting such short-lived species is challenging. Spectroscopic techniques like NMR or IR spectroscopy at very low temperatures can sometimes be used to observe stable carbocations. More commonly, trapping experiments are employed. In a trapping experiment, a potent nucleophile is added to the reaction mixture to capture, or "trap," the intermediate as it forms, leading to a new product whose structure confirms the intermediate's existence.

The transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms as bonds are broken and formed. Its structure cannot be directly observed but can be inferred from kinetic data and computational modeling.

In a hypothetical SN2 reaction of this compound with a nucleophile (e.g., hydroxide, OH⁻), the transition state would involve the partial formation of the bond between the nucleophile and the carbon atom, and the partial breaking of the carbon-chlorine bond. This is a concerted process with a single transition state.

For an SN1 reaction, there would be at least two transition states: one for the formation of the carbocation intermediate and another for the attack of the nucleophile on the carbocation. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for calculating the energies and geometries of these transition states. Such calculations could reveal the preferred conformations of this compound as it approaches the transition state and how the methoxy group might influence the stereochemical outcome of the reaction.

Kinetic Studies and Rate Laws

Kinetic studies measure reaction rates and how they are affected by factors like concentration, temperature, and catalysts. The results are mathematically expressed in a rate law, which provides critical insights into the reaction mechanism.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. For a reaction involving this compound (represented as R-Cl) and a nucleophile (Nu⁻), the general rate law would be:

Rate = k[R-Cl]x[Nu⁻]y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders must be determined experimentally. A common method is the method of initial rates, where the initial rate of reaction is measured at different starting concentrations of reactants.

The reaction order reveals the number of molecules participating in the rate-determining step.

If a reaction is found to be first order in both this compound and the nucleophile (x=1, y=1), it suggests an SN2 mechanism.

If the reaction is first order in this compound but zero order in the nucleophile (x=1, y=0), it points towards an SN1 or E1 mechanism, where the slow step is the unimolecular formation of a carbocation.

The following table illustrates hypothetical experimental data that could be used to determine the rate law for a reaction of this compound.

| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes only.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant 'k' at various temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

Where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. A higher activation energy implies a slower reaction. For this compound, determining the activation energy would help quantify the energy barrier for key steps, such as the cleavage of the C-Cl bond.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|

| 298 | 0.012 |

| 308 | 0.025 |

| 318 | 0.050 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Modern analytical techniques allow for the continuous, real-time monitoring of a chemical reaction as it happens. This provides a wealth of kinetic data from a single experiment.

Reaction Calorimetry: This technique measures the heat released or absorbed during a reaction. The rate of heat evolution is directly proportional to the rate of reaction. It is a powerful tool for determining kinetic parameters and ensuring reaction safety.

Spectroscopic Techniques: Techniques like Flow

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. By substituting an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can track bond-breaking and bond-forming steps. The resulting changes in reaction rates, known as kinetic isotope effects (KIEs), can reveal the rate-determining step of a reaction and provide insight into the structure of the transition state.

A comprehensive search of scientific databases reveals no specific isotopic labeling studies conducted on this compound. Such studies would be invaluable in understanding its behavior in, for example, nucleophilic substitution or elimination reactions. Hypothetically, deuteration at various positions on the pentane (B18724) chain could clarify whether a reaction proceeds via an SN1, SN2, E1, or E2 mechanism. For instance, a primary deuterium (B1214612) KIE would be expected in an E2 reaction where a C-H bond at the beta-position is broken in the rate-determining step. Conversely, the absence of such an effect would point towards an E1 or nucleophilic substitution pathway.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation of Reactions of this compound

| Labeled Position | Reaction Type | Expected kH/kD | Mechanistic Insight |

| C-1 (α-carbon) | SN2 | < 1 (Inverse) | Indicates sp² character in the transition state. |

| C-2 (β-carbon) | E2 | > 1 (Primary) | Suggests C-H bond breaking in the rate-determining step. |

| C-1 (α-carbon) | SN1 | ~1 | No significant C-H bond breaking in the rate-determining step. |

This table is illustrative and based on established principles of physical organic chemistry, as no experimental data for this compound is available.

Structure-Reactivity Relationships in this compound and its Derivatives

The study of structure-reactivity relationships investigates how the chemical structure of a molecule influences its reaction rates and equilibria. For halogenated alkanes like this compound, key structural features influencing reactivity include the nature of the leaving group (in this case, chloride), the substitution at the carbon bearing the leaving group (a primary chloride), and the presence of other functional groups, such as the methoxy group at the 4-position.

The methoxy group, with its electron-donating inductive and resonance effects, could potentially influence the reactivity of the C-Cl bond, for instance, through intramolecular interactions or by affecting the polarity of the molecule. However, without experimental data from studies on a series of derivatives, any discussion on these relationships remains speculative.

A systematic study would involve synthesizing derivatives of this compound and measuring their reaction rates under controlled conditions. For example, varying the substituent on the ether or altering the length of the alkyl chain could provide quantitative data for constructing a linear free-energy relationship, such as a Hammett plot, if aromatic derivatives were considered.

Table 2: Potential Derivatives of this compound for Structure-Reactivity Studies

| Derivative | Modification | Potential Impact on Reactivity |

| 1-Chloro-4-ethoxypentane | Larger alkoxy group | Steric hindrance, altered solubility |

| 1-Bromo-4-methoxypentane | Different leaving group | Increased reaction rate due to weaker C-Br bond |

| 1-Chloro-4-methoxyhexane | Longer alkyl chain | Minor electronic and steric effects |

This table represents a hypothetical set of compounds for investigating structure-reactivity relationships, as no such systematic studies on this compound and its derivatives have been found in the literature.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory)

DFT-based reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can predict the likely sites for nucleophilic and electrophilic attack. For a molecule like 1-chloro-4-methoxypentane, these calculations could identify the relative reactivity of the carbon atom bonded to the chlorine (an electrophilic site) and the oxygen atom of the methoxy (B1213986) group (a nucleophilic site). Analysis of charge population can further elucidate the partial charges on each atom, offering clues about bond polarities and reactivity researchgate.net. These theoretical tools are valuable for predicting the outcomes of organic reactions, such as substitution or elimination.

Substitution (S\sub{N}2) and elimination (E2) reactions are common pathways for haloalkanes. Quantum mechanical calculations are crucial for locating the transition state structures and calculating the activation energy barriers for these competing reactions. By modeling the potential energy surface, researchers can determine the preferred reaction pathway under different conditions. For this compound, computational models could elucidate how the methoxy group at the 4-position influences the stability of the transition states for both S\sub{N}2 and E2 pathways, thereby predicting the product distribution. The development of machine learning interatomic potentials (MLIPs) trained on quantum mechanical data is an emerging approach to efficiently explore reaction pathways and locate transition state geometries for reactions like S\sub{N}2 researchgate.net.

The flexible alkyl chain of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis using quantum mechanical methods can determine the relative energies of these different conformers. By identifying the lowest energy (most stable) conformations, it is possible to understand the molecule's preferred shape, which in turn influences its physical properties and reactivity. For instance, the relative orientation of the chloro and methoxy groups in the stable conformers can impact intramolecular interactions and the accessibility of reactive sites.

Molecular Dynamics Simulations of Reaction Pathways

While specific molecular dynamics (MD) simulations for this compound were not found, this computational technique is a powerful tool for exploring reaction pathways in condensed phases. MD simulations model the movement of atoms over time, providing a dynamic picture of how reactions occur. Ab initio MD, which uses quantum mechanical calculations for the forces between atoms, can be used to map out complex reaction networks without prior experimental data nih.gov. Supervised machine learning algorithms can also be employed to analyze MD outputs and identify the key geometric features that drive a chemical reaction nih.gov. For this compound, MD simulations could be used to study its behavior in different solvents and to visualize the entire trajectory of its substitution or elimination reactions.

Theoretical Insights into Substituent Effects (e.g., Alkoxy Group Influence on Reactivity)

The methoxy group (-OCH\sub{3}) in this compound is expected to exert a significant influence on the molecule's reactivity. Theoretical studies on related systems have shown that substituents can affect reaction rates and mechanisms through both electronic and steric effects. The electron-donating nature of the methoxy group can influence the charge distribution across the molecule. In reactions involving carbocation intermediates, such as an E1 mechanism, an electron-donating group like methoxy can stabilize the positive charge researchgate.net. Computational studies can quantify these substituent effects by comparing the calculated properties (e.g., activation energies, charge distributions) of this compound with those of unsubstituted chloroalkanes.

Validation of Computational Models with Experimental Kinetic and Mechanistic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. While no specific studies combining computational and experimental data for this compound are available, this is a standard practice in the field. Experimental kinetic data, such as reaction rates and activation energies, provide a benchmark for the accuracy of the calculated values. Similarly, mechanistic information obtained from experiments, such as the stereochemistry of products or the observation of intermediates, can be compared with the pathways predicted by computational models. This synergy between theory and experiment leads to a more robust and comprehensive understanding of chemical reactions.

Advanced Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds and the real-time monitoring of chemical reactions. Its application to mechanistic studies involving 1-chloro-4-methoxypentane allows for a multi-faceted investigation of reaction kinetics, product distributions, and stereochemical outcomes.

Monitoring Reaction Progress and Product Formation

The non-invasive nature of NMR spectroscopy makes it an ideal method for monitoring the progress of a reaction directly in the reaction vessel. By acquiring spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products over time. This is particularly valuable in reactions where this compound is a substrate, for instance, in nucleophilic substitution or elimination reactions.

The use of non-deuterated solvents in NMR, while challenging due to the large solvent signals, is sometimes necessary to replicate authentic reaction conditions. Modern NMR techniques, such as solvent suppression, can mitigate these challenges, allowing for the effective monitoring of reactions in their native environments. This approach provides a more accurate kinetic profile of the reaction, as the solvent can sometimes play a crucial role in the reaction mechanism.

Elucidation of Stereochemistry and Isomer Ratios

Reactions involving chiral molecules like this compound can often lead to the formation of stereoisomers. NMR spectroscopy is a powerful tool for determining the stereochemistry of the products and for quantifying the ratio of different isomers, such as enantiomers or diastereomers. Techniques like 1D and 2D NMR can reveal through-bond and through-space correlations between atoms, which are critical for assigning the relative and absolute configurations of molecules, especially when combined with computational methods. The determination of stereochemical makeup is vital for understanding the mechanistic details of stereoselective or stereospecific reactions.

In situ NMR Studies of Reaction Mixtures

In situ NMR studies involve monitoring a reaction as it happens inside the NMR spectrometer. This provides a dynamic window into the reaction, allowing for the detection of transient intermediates that might otherwise be missed. For reactions involving this compound, in situ NMR can provide direct evidence for the formation of carbocation intermediates in SN1 reactions or allow for the observation of the transition state's influence on product ratios in kinetically controlled reactions. This technique is invaluable for building a complete picture of a reaction mechanism, from reactants to products, including the fleeting species that connect them.

Other Advanced Spectroscopic Techniques for Intermediates and Product Analysis

While NMR is a powerhouse, a comprehensive mechanistic study often requires the complementary insights provided by other spectroscopic methods. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are particularly important for characterizing intermediates and products in reactions of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the context of reactions involving this compound, IR can be used to monitor the disappearance of the C-Cl bond and the appearance of new functional groups, for example, a C-O bond in a substitution reaction with an alcohol or a C=C double bond in an elimination reaction. The stretching frequencies of these bonds provide a clear indication of the transformation that has occurred.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound and can give clues about its structure. In mechanistic studies, MS is crucial for identifying the products of a reaction. High-resolution mass spectrometry can provide the exact molecular formula of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable information about the structure of the molecule and can be used to distinguish between isomers.

Together, these advanced spectroscopic techniques provide a formidable arsenal (B13267) for the detailed investigation of reaction mechanisms involving this compound, enabling a deep understanding of its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

1-Chloro-4-methoxypentane as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it a valuable synthon for the construction of intricate organic molecules. The chlorine atom serves as a leaving group for nucleophilic substitution reactions, while the methoxy (B1213986) group can influence the molecule's polarity, solubility, and potential for hydrogen bonding.

Precursor for Pharmaceutical Intermediates and Analogues (e.g., modified vitamin D derivatives)

In the synthesis of pharmaceutical agents, the introduction of specific alkyl chains can be crucial for modulating biological activity. This compound can be utilized to introduce a 4-methoxypentyl side chain onto a core scaffold. For instance, in the development of modified vitamin D derivatives, the side chain plays a pivotal role in the molecule's interaction with the vitamin D receptor (VDR).

While direct literature citing the use of this compound in vitamin D synthesis is not prevalent, its potential application can be inferred from established synthetic strategies. A common approach to modifying the vitamin D side chain involves the coupling of a Grignard reagent, derived from a suitable alkyl halide, with an A-ring phosphine (B1218219) oxide synthon. In this context, this compound could be converted to its corresponding Grignard reagent, 4-methoxypentylmagnesium chloride, and subsequently used to construct novel vitamin D analogues with a modified side chain.

Table 1: Potential Reaction for Vitamin D Analogue Synthesis

| Reactant 1 | Reactant 2 | Product | Purpose |

| A-ring phosphine oxide synthon | 4-methoxypentylmagnesium chloride | Modified Vitamin D analogue | Introduction of a novel side chain to modulate biological activity. |

This modification could influence the analogue's metabolic stability and binding affinity to the VDR, potentially leading to new therapeutic agents with improved efficacy or reduced side effects.

Synthesis of Nitrogenous Heterocycles and Cyclic Systems (e.g., through cyclization reactions)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. Alkylation of nitrogen heterocycles is a fundamental transformation in their synthesis and functionalization. nih.govnih.govresearchgate.net this compound can serve as an alkylating agent to introduce the 4-methoxypentyl group onto a nitrogen atom within a heterocyclic ring system. nih.gov This can be achieved through nucleophilic substitution, where the nitrogen atom of the heterocycle displaces the chloride.

Furthermore, the bifunctional nature of this compound opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic systems. For example, a molecule containing a nucleophilic nitrogen and the 4-methoxypentyl chloride moiety could undergo an intramolecular reaction to form a new ring. The specific conditions for such cyclizations would depend on the nature of the starting material and the desired ring size.

Table 2: Potential Cyclization Reaction

| Starting Material | Reaction Type | Product | Significance |

| A molecule with a nucleophilic nitrogen and a 1-chloro-4-methoxypentyl group | Intramolecular Cyclization | Novel Nitrogenous Heterocycle | Creation of new chemical entities with potential biological activity. |

Role in Multi-Step Synthetic Strategies and Target Molecule Construction

In the context of multi-step organic synthesis, this compound can be a key intermediate. Its reactive chloride allows for a variety of coupling reactions, such as Grignard reactions, Suzuki couplings, or Sonogashira couplings, after conversion to a suitable organometallic reagent. These reactions are fundamental in constructing the carbon skeleton of complex target molecules. The methoxy group can be carried through several synthetic steps and can be a precursor to a hydroxyl group if demethylation is desired at a later stage. This strategic placement of a protected hydroxyl group is a common tactic in the synthesis of natural products and other complex organic molecules.

Applications in Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and liquid crystals.

Synthesis of Chloroalkoxy-Containing Polymers

The chloro- and methoxy- functionalities of this compound make it a potential monomer for the synthesis of chloroalkoxy-containing polymers. The chlorine atom can participate in various polymerization reactions, such as cationic polymerization or polycondensation reactions. The resulting polymers would possess side chains with a methoxy group, which can influence the polymer's physical properties, such as its solubility, glass transition temperature, and surface properties. The presence of the chlorine atom in the monomer could also allow for post-polymerization modification, enabling the introduction of other functional groups onto the polymer backbone.

Development of Functional Materials (e.g., Liquid Crystals, Semiconducting Materials)

In the field of liquid crystals, the molecular shape and polarity of the constituent molecules are critical for determining their mesomorphic properties. The 4-methoxypentyl group, which can be introduced using this compound, could be a component of a liquid crystal molecule. The flexible alkyl chain and the polar methoxy group could contribute to the formation of desired liquid crystalline phases.

While direct evidence is limited, the synthesis of liquid crystals often involves the alkylation of phenolic or other aromatic cores with alkyl halides to introduce flexible terminal chains. This compound could potentially be used in this manner to create novel mesogenic compounds.

In the area of semiconducting materials, organic molecules with specific electronic properties are sought after. While there is no direct literature on the use of this compound in this context, organometallic precursors are often used in the deposition of thin films for semiconductor devices. It is conceivable that an organometallic reagent derived from this compound could be explored in the synthesis of novel organic semiconducting materials.

The Role of this compound in Advanced Materials: Uncharted Territory

Despite extensive investigation into a wide array of chemical compounds for the development of advanced materials, the specific role and application of this compound in this field remain undocumented in publicly available scientific literature. While the compound is recognized and cataloged in chemical databases, its utility in the synthesis of novel polymers or its impact on the structure-property relationships of advanced materials has not been the subject of published research.

The exploration of structure-property relationships is a cornerstone of materials science, providing the fundamental knowledge required to design and engineer materials with tailored functionalities. This process involves the systematic study of how a material's chemical composition and the spatial arrangement of its constituent atoms and molecules influence its macroscopic properties, such as mechanical strength, thermal stability, conductivity, and optical behavior.

Typically, researchers introduce specific functional groups or molecular architectures into a material's structure to elicit desired changes in its properties. The inclusion of halogenated compounds or ethers, for instance, can significantly alter polymer chain interactions, dielectric properties, and solubility. However, for the compound this compound, which contains both a chloro and a methoxy group, there is a conspicuous absence of studies detailing its incorporation into material matrices and the subsequent analysis of the resulting properties.

Data-driven insights are crucial for establishing clear and predictable structure-property correlations. This often involves the creation of comprehensive data tables that correlate variations in a material's composition—such as the concentration of an additive like this compound—with measured changes in its physical and chemical characteristics. Such detailed research findings are essential for advancing the field and enabling the rational design of new materials.

Given the current void in the scientific literature, the potential contributions of this compound to materials science are purely speculative. Future research would be necessary to explore its viability as a monomer, a polymer additive, or a modifying agent. Such studies would need to meticulously document the resulting changes in material properties to begin elucidating any structure-property relationships. Until such research is conducted and published, the role of this compound in the elucidation of structure-property relationships in advanced materials remains an open and unexplored question.

Q & A

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate transition-state energies and charge distribution to predict reaction pathways. For example, modeling steric effects of the methoxy group on SN2 kinetics can explain regioselectivity discrepancies. Software like Gaussian or ORCA is used, with validation against experimental kinetic data .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?

- Methodology: Discrepancies in NMR chemical shifts may arise from solvent effects or conformational isomerism. Repeating experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR can isolate contributions. Comparing computational predictions (e.g., via ACD/Labs or ChemDraw) with empirical data refines assignments .

Q. How does the methoxy group’s electron-donating effect influence the stability of this compound under acidic or basic conditions?

- Methodology: Conduct kinetic studies under controlled pH (e.g., 1M HCl vs. 1M NaOH) to track decomposition rates via GC or UV-Vis. The methoxy group’s +R effect may stabilize carbocation intermediates in SN1 mechanisms, while increasing susceptibility to base-induced elimination. Isotopic labeling (e.g., ¹⁸O in methoxy) can trace reaction pathways .

Q. What role does steric hindrance play in the selective functionalization of this compound in multi-step syntheses?

- Methodology: Steric maps derived from X-ray crystallography or molecular docking simulations identify accessible reaction sites. For example, bulky Grignard reagents may preferentially attack the less hindered chloro-terminus. Competitive experiments with substituted analogs (e.g., 1-Bromo-4-methoxypentane) quantify steric contributions .

Data Contradiction and Validation

Q. How should researchers address inconsistent chromatographic retention times when analyzing this compound mixtures?

- Methodology: Calibrate GC/HPLC systems with pure standards and validate column compatibility (e.g., polar vs. non-polar stationary phases). Co-injection with internal standards (e.g., deuterated analogs) corrects retention time drift. Statistical tools like ANOVA assess reproducibility across trials .

Q. Why might melting point measurements for this compound vary across studies, and how can this be mitigated?

- Methodology: Impurities (e.g., residual solvents) depress melting points. Recrystallization in hexane/ethyl acetate mixtures followed by differential scanning calorimetry (DSC) ensures accuracy. Reporting polymorphic forms (if applicable) and humidity control during measurements reduces variability .

Experimental Design Considerations

Q. What controls are essential when evaluating the catalytic efficiency of novel catalysts in this compound reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.